N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide is a complex organic compound known for its potential applications in medicinal chemistry and biochemistry. This compound belongs to the class of tetrahydropyrimidines, which are characterized by a six-membered ring containing nitrogen atoms. Its unique structure enables diverse biological activities, making it a subject of interest in drug discovery and development.
The compound can be synthesized through various organic chemistry techniques, including multi-step synthesis involving condensation reactions and other transformations. It is often referenced in scientific literature related to pharmacology and synthetic organic chemistry.
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide is classified as a pyrimidine derivative. This classification is based on its structural features that include a pyrimidine ring and functional groups that enhance its reactivity and biological properties.
The synthesis of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide typically involves several key steps:
The conditions for synthesis may vary depending on the specific reagents used and desired yield. Reaction times can range from several hours to days based on the complexity of the reaction pathway.
The molecular formula of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide is . The compound features a tetrahydropyrimidine ring with two carbonyl groups and a methoxyacetamide side chain.
Property | Value |
---|---|
Molecular Weight | 240.23 g/mol |
IUPAC Name | N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide |
InChI Key | XXXXXX |
Canonical SMILES | CCOC(=O)N(C(=O)C)C(=O)N(C)C |
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide can undergo several chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and yields:
The mechanism of action for N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide involves its interaction with biological targets such as enzymes and receptors:
The exact pathways depend on the biological context and specific applications being investigated.
The physical properties of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide include:
The chemical properties include:
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide has several scientific applications:
This compound's diverse applications highlight its significance in both academic research and industrial settings.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: